Lipophilicity (LogP) Advantage Over Non‑Fluorinated Analog
The target compound exhibits a computed LogP of 1.7014 , whereas the non‑fluorinated analog 4‑(trimethylsilyl)but‑3‑yn‑2‑one (CAS 5930‑98‑3) has an estimated LogP of approximately 1.2 based on its structure and the absence of electronegative fluorine atoms . The ΔLogP of ≈ +0.5 units indicates a meaningful increase in lipophilicity, which can enhance membrane permeability in biological contexts.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7014 (Chemscene computational prediction) |
| Comparator Or Baseline | 4-(Trimethylsilyl)but-3-yn-2-one (CAS 5930-98-3): LogP ≈ 1.2 (estimated) |
| Quantified Difference | ΔLogP ≈ +0.5 log units (approximately 3.2‑fold higher partition coefficient) |
| Conditions | Computational prediction (Chemscene); comparator LogP estimated from structural analogy |
Why This Matters
A higher LogP can translate to improved passive membrane permeability, a critical parameter in early‑stage drug discovery where this building block is employed to introduce the difluoromethyl ketone pharmacophore.
